
3-Methyl-1,2-butadiene
Overview
Description
3-Methyl-1,2-butadiene: C5H8 . It is a colorless liquid with a pungent odor and is characterized by the presence of three carbon-carbon double bonds, one of which is substituted with a methyl group . This compound is a member of the allene family, which are hydrocarbons with two adjacent carbon-carbon double bonds.
Mechanism of Action
Target of Action
3-Methyl-1,2-butadiene, also known as 1,1-Dimethylallene , is a versatile building block in synthetic organic chemistry . It primarily targets various organic compounds to construct more complex molecules through various addition reactions .
Mode of Action
The compound’s mode of action involves engaging in polymerization reactions . It provides a pathway to novel polymers with potential applications in materials science . Researchers often explore the reactivity of this compound with different reagents to synthesize new organic compounds with unique properties .
Biochemical Pathways
This compound is involved in the study of chain-growth polymerization mechanisms . It helps in understanding the kinetics and thermodynamics of such processes . Moreover, it is employed in mechanistic studies within organic chemistry to probe the subtleties of conjugated diene behavior, which is essential for the advancement of synthetic methodologies .
Result of Action
The result of this compound’s action is the formation of novel polymers with potential applications in materials science . These polymers could have unique properties depending on the reagents used in the reaction .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it is a flammable liquid and should be handled carefully to avoid contact with open flames and high temperatures . Exposure or inhalation of this compound may cause irritative reactions, such as eye and skin irritation . Therefore, appropriate protective measures, such as wearing gloves, protective clothing, and avoiding inhalation of its vapors, should be taken when using or storing this compound .
Biochemical Analysis
Biochemical Properties
3-Methyl-1,2-butadiene plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating reactions that involve the formation of carbon-carbon bonds. The compound’s double bonds allow it to participate in addition reactions, which are catalyzed by enzymes such as isoprene synthase. This enzyme converts dimethylallyl pyrophosphate into isoprene, a process that is crucial in the biosynthesis of terpenes and other important biomolecules .
Cellular Effects
The effects of this compound on cellular processes are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of transcription factors, leading to changes in gene expression. Additionally, this compound can impact cellular metabolism by altering the flux of metabolic pathways, thereby affecting the overall metabolic state of the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound can inhibit the activity of certain enzymes involved in the metabolic pathways, thereby altering the metabolic flux. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to the formation of various byproducts that may have different biological activities. These temporal changes can affect the compound’s efficacy and safety in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can induce toxic or adverse effects. For instance, high doses of this compound have been associated with central nervous system changes and liver function alterations in animal studies. These dosage-dependent effects highlight the importance of careful dose selection in experimental studies .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the methyl-erythritol 4-phosphate pathway (MEP pathway) in plants. This pathway is responsible for the biosynthesis of isoprene and other terpenes. The compound interacts with enzymes such as isoprene synthase, which catalyzes the conversion of dimethylallyl pyrophosphate to isoprene. These interactions are crucial for the regulation of metabolic flux and the production of important biomolecules .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be transported across cell membranes through passive diffusion or facilitated transport mechanisms. Once inside the cell, this compound can accumulate in specific cellular compartments, where it exerts its biological effects. The distribution of the compound within tissues can also influence its overall activity and toxicity .
Subcellular Localization
The subcellular localization of this compound is an important factor that determines its activity and function. The compound can be targeted to specific cellular compartments, such as the cytoplasm or the nucleus, through various targeting signals and post-translational modifications. These localization mechanisms ensure that this compound exerts its effects in the appropriate cellular context, thereby enhancing its efficacy and specificity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methyl-1,2-butadiene can be synthesized through the alkylation of olefins. One common method involves reacting n-butene with a methylating agent, such as methanol, in the presence of a catalyst . The reaction conditions typically include moderate temperatures and pressures to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, this compound is produced through similar alkylation processes, often using more efficient catalysts and optimized reaction conditions to maximize yield and purity. The process may involve continuous flow reactors to ensure consistent production rates and quality control.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-1,2-butadiene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Hydrogenation of this compound can yield saturated hydrocarbons.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the double bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used.
Substitution: Nucleophiles such as methanol can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Epoxides and alcohols.
Reduction: Saturated hydrocarbons like 3-methylbutane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methyl-1,2-butadiene has several applications in scientific research:
Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential use in drug development and as a building block for pharmaceuticals.
Comparison with Similar Compounds
Isoprene (2-Methyl-1,3-butadiene): Similar in structure but with different double bond positions.
1,3-Butadiene: Lacks the methyl group present in 3-Methyl-1,2-butadiene.
Chloroprene (2-Chloro-1,3-butadiene): Contains a chlorine atom instead of a methyl group.
Uniqueness: this compound is unique due to its specific arrangement of double bonds and the presence of a methyl group, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound in synthetic chemistry and industrial applications.
Biological Activity
3-Methyl-1,2-butadiene, also known as isoprene, is a volatile organic compound that plays a significant role in both biological and environmental contexts. This compound is primarily recognized for its contribution to atmospheric chemistry and its biological activities, particularly in relation to plant physiology and human health.
This compound has the molecular formula C5H8 and is characterized by its unsaturated hydrocarbon structure. The compound features two double bonds, making it highly reactive. Its structural formula can be represented as follows:
This compound is a key building block in the biosynthesis of natural rubber and other terpenes.
1. Plant Emission and Ecological Role
Isoprene is predominantly emitted by various plant species, particularly during photosynthesis. It serves several ecological functions:
- Thermal Protection : Isoprene emission helps plants mitigate thermal stress by stabilizing the thylakoid membranes in chloroplasts, thus enhancing photosynthetic efficiency under high temperatures.
- Pollinator Attraction : The volatile nature of isoprene contributes to the floral scent profile, potentially attracting pollinators.
2. Human Health Implications
The biological activity of this compound extends to human health, where it has been studied for its toxicological effects:
- Carcinogenic Potential : Research indicates that isoprene can undergo metabolic activation to form reactive epoxides that may lead to DNA damage. A two-year inhalation study in rodents suggested a potential carcinogenic risk associated with prolonged exposure to high concentrations of isoprene .
- Metabolism : In mammals, isoprene is metabolized primarily via cytochrome P450 enzymes, leading to the formation of monoepoxides (EPOX-1 and EPOX-2). These metabolites can further react with cellular macromolecules, influencing toxicity profiles across different species .
Case Study 1: Inhalation Toxicity
A notable study conducted by the National Toxicology Program (NTP) assessed the inhalation toxicity of isoprene in F344/N rats. The findings indicated significant tumorigenic effects after prolonged exposure to high concentrations, underscoring the need for careful handling and regulation of this compound in industrial settings .
Case Study 2: Environmental Impact
Research has shown that isoprene plays a critical role in atmospheric chemistry. It contributes to the formation of tropospheric ozone and secondary organic aerosols (SOAs), which have implications for air quality and climate change. The oxidation of isoprene by hydroxyl radicals (OH) leads to various products that influence atmospheric processes .
Table 1: Summary of Biological Activities and Effects
Properties
InChI |
InChI=1S/C5H8/c1-4-5(2)3/h1H2,2-3H3 | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAKGDPSCXSUALC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00208529 | |
Record name | 3-Methylbuta-1,2-diene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00208529 | |
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Molecular Weight |
68.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless or pale yellow liquid; [MSDSonline] | |
Record name | 1,1-Dimethylallene | |
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Vapor Pressure |
426.0 [mmHg] | |
Record name | 1,1-Dimethylallene | |
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CAS No. |
598-25-4 | |
Record name | 3-Methyl-1,2-butadiene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=598-25-4 | |
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Record name | 3-Methylbuta-1,2-diene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598254 | |
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Record name | 1,1-Dimethylallene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74117 | |
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Record name | 3-Methylbuta-1,2-diene | |
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Record name | 3-methylbuta-1,2-diene | |
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Record name | 3-METHYLBUTA-1,2-DIENE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3-methyl-1,2-butadiene?
A1: this compound has the molecular formula C5H8 and a molecular weight of 68.12 g/mol.
Q2: What spectroscopic techniques have been used to characterize this compound?
A2: Researchers have employed various spectroscopic techniques to analyze this compound, including Infrared (IR) [, , ], Raman [, , ], 1H NMR [, , ], and 13C NMR [, , ] spectroscopies. These techniques provide valuable information about the compound's structure, bonding, and vibrational modes.
Q3: What is the significance of the torsional potential function in understanding the behavior of this compound?
A3: The two-dimensional torsional potential function of dimethylallene, derived from far-infrared spectra and microwave data, reveals the energy barrier associated with the rotation of the methyl groups around the C-C bonds. This information is crucial for understanding the conformational dynamics and overall molecular behavior of this compound. []
Q4: How does this compound participate in polymerization reactions?
A4: this compound can undergo living polymerization initiated by octacarbonyl dicobalt. This process involves the formation of intermediate η3-allyl-type complexes, where the monomer inserts into the growing polymer chain in a 1,2-fashion. These complexes have been characterized, providing insights into the mechanism of this polymerization reaction. [, ]
Q5: How does this compound interact with transition metal catalysts?
A5: this compound readily reacts with various transition metal complexes, particularly those of palladium and gold. For example, it inserts into palladium-carbon bonds of complexes containing rigid bidentate nitrogen ligands, leading to stable allylpalladium complexes. [] The regioselectivity of this insertion depends on the allene substituents and the metal complex's characteristics.
Q6: How is this compound used in hydroamination reactions?
A6: this compound serves as a substrate in hydroamination reactions, particularly with primary aryl amines. Palladium complexes incorporating 3-iminophosphine ligands exhibit high catalytic activity in these transformations, yielding branched allylic amine products with excellent regioselectivity under mild conditions. [, ]
Q7: What insights have kinetic studies and deuterium labeling provided into the mechanism of gold-catalyzed hydroalkoxylation of this compound?
A7: Detailed kinetic investigations, combined with deuterium labeling studies, have illuminated the mechanism of gold-catalyzed hydroalkoxylation of this compound with alcohols. These studies suggest a mechanism involving the formation of a cationic gold π-allene complex, followed by outer-sphere alcohol addition and protodemetalation, ultimately yielding the hydroalkoxylation product. []
Q8: How does the choice of ligands impact the activity and selectivity of gold catalysts in hydroamination reactions with this compound?
A8: The catalytic activity and selectivity of gold catalysts in hydroamination reactions with this compound are significantly influenced by the steric and electronic properties of the supporting ligands. For instance, employing bulky and electron-rich ligands, such as N-heterocyclic carbenes (NHCs) like IPr, can enhance the catalyst's activity and promote the formation of desired regioisomers. []
Q9: How have computational chemistry methods contributed to understanding the reactivity of this compound?
A9: Density Functional Theory (DFT) calculations have been employed to study the reaction pathways and energetics involved in the transformation of π-allene complexes to hydride-alkenylcarbyne derivatives. These calculations provide insights into the mechanism of C-H bond activation in this compound mediated by transition metal complexes. []
Q10: How do structural modifications of this compound influence its reactivity in metal-catalyzed reactions?
A10: Modifying the substituents on this compound can profoundly impact its reactivity in metal-catalyzed reactions. For example, increasing the steric bulk around the allene moiety can influence the regioselectivity of insertion reactions with metal complexes. Electronic modifications, such as introducing electron-donating or -withdrawing groups, can affect the allene's coordination ability and reactivity towards metal centers.
Q11: How can this compound be differentiated from other C5H8 isomers?
A11: Mass spectrometry techniques, specifically reactions with metal ions in a quadrupole collision cell, provide a way to differentiate this compound from other C5H8 isomers. Each isomer exhibits a distinct fragmentation pattern upon reaction with specific metal ions, allowing for their identification. []
Q12: What insights have collisional ionization studies provided into the structures and isomerization pathways of C5H8 radical cations, including those derived from this compound?
A12: Collisional ionization and charge exchange ionization spectrometry experiments have revealed that the structures of C5H8 radical cations, including those derived from this compound, are energy-dependent. These studies have identified isomerization pathways and the relative stabilities of different C5H8 cation structures. Notably, this compound radical cations can undergo isomerization to form the more stable isoprene radical cation. []
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